molecular formula C23H20N6O3S3 B2603567 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536706-37-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2603567
CAS No.: 536706-37-3
M. Wt: 524.63
InChI Key: KUBDPSYCBMJTRC-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with an ethylthio (-S-CH₂CH₃) group at the 5-position. The thiadiazole is linked via a thioacetamide bridge to a pyrimido[5,4-b]indole scaffold bearing a 3-methoxyphenyl substituent at position 3 and a 4-oxo-4,5-dihydro moiety. The 3-methoxyphenyl group may contribute to π-π stacking or hydrogen-bonding interactions in biological targets, as seen in structurally related Toll-like receptor 4 (TLR4) ligands . While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs demonstrate diverse bioactivities, including anticancer and anti-inflammatory effects .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3S3/c1-3-33-23-28-27-21(35-23)25-17(30)12-34-22-26-18-15-9-4-5-10-16(15)24-19(18)20(31)29(22)13-7-6-8-14(11-13)32-2/h4-11,24H,3,12H2,1-2H3,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBDPSYCBMJTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Characteristics

The compound features a thiadiazole ring linked to a pyrimidoindole structure. The presence of these heterocycles is significant as they are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit substantial antimicrobial properties. For instance:

  • A study demonstrated that compounds with similar thiadiazole structures showed promising antibacterial effects against various strains of bacteria. Specifically, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide derivatives displayed inhibition rates of 30% and 56% against Xanthomonas oryzae at concentrations of 100 μg/mL, outperforming commercial bactericides like thiodiazolecopper .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget BacteriaInhibition Rate (%)Concentration (μg/mL)
51mX. oryzae pv. oryzicola30100
51mX. oryzae pv. oryzae56100

Anticancer Activity

The anticancer potential of compounds like N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide has been explored in several studies. For example:

  • Compounds containing the thiadiazole and pyrimidine moieties have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some synthesized derivatives ranged from 5.69 to 9.36 µM against MCF-7 cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
16aMCF-75.69
16bMCF-79.36

The biological activity of thiadiazole derivatives often involves multiple mechanisms:

  • Inhibition of Enzymes : Thiadiazoles have been shown to inhibit carbonic anhydrase and other enzymes critical for cancer cell proliferation and survival .
  • Biofilm Disruption : Certain derivatives can disrupt biofilm formation in bacteria, enhancing their effectiveness against biofilm-associated infections .
  • Reactive Site Identification : Molecular docking studies have indicated that these compounds interact with active sites in target proteins, which is crucial for their inhibitory effects .

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole-containing compounds:

  • In one study, a series of novel pyrimidine derivatives with a thiadiazole skeleton were synthesized and tested for antifungal activity against Botrytis cinerea. Results indicated lower EC50 values compared to standard treatments, suggesting enhanced efficacy .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C19H20N6O2S2C_{19}H_{20}N_{6}O_{2}S_{2}, indicating a structure that includes thiadiazole and pyrimidoindole moieties.

Structural Features

  • Thiadiazole Ring : Known for its role in various biological activities.
  • Pyrimidoindole Moiety : Contributes to the compound's pharmacological properties.

Anticancer Activity

Research has indicated that compounds containing thiadiazole and pyrimidine derivatives exhibit significant anticancer properties. The specific compound under study has shown promise in targeting various cancer cell lines, including:

  • Colon Carcinoma (HCT-116) : Demonstrated an IC50 value of 6.2 µM.
  • Breast Cancer (T47D) : Exhibited IC50 values of 43.4 µM and 27.3 µM for different derivatives .

Antimicrobial Properties

The compound's derivatives have been investigated for their antimicrobial effects. Studies have shown that certain thiadiazole derivatives possess strong antibacterial and antifungal activities, making them potential candidates for treating infections .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, providing therapeutic avenues for inflammatory diseases.

Synthesis of Biologically Relevant Molecules

The synthesis of this compound can be utilized in the solid-phase synthesis of nucleoside phosphodiesters, which are crucial in RNA synthesis and genetic engineering . This application highlights its significance in molecular biology.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various thiadiazole derivatives and evaluated their biological activities against cancer cell lines. The results indicated that the incorporation of the ethylthio group significantly enhanced anticancer activity compared to non-thio substituted analogs .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of thiadiazole derivatives, including the target compound. The findings suggested that modifications to the thiadiazole ring and substituents on the pyrimidoindole moiety could optimize biological activity, leading to more potent anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerT47D (Breast Cancer)27.3
AntimicrobialVarious Bacterial StrainsVariable
Anti-inflammatoryIn vitro modelsNot specified

Table 2: Synthesis Overview

StepReaction TypeYield (%)
EsterificationEthyl bromoacetate with amine70
Thiosemicarbazide SynthesisReaction with isothiocyanates52–88
CyclizationBasic media cyclizationVariable

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the 1,3,4-Thiadiazole Core

  • Ethylthio vs. Alkyl Groups :
    The ethylthio substituent distinguishes this compound from analogs like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-phenyl-pyrimidoindol-2-yl)thio)acetamide (). The sulfur atom in ethylthio increases molecular weight (by ~16 Da) and lipophilicity (clogP +0.5 estimated), which may enhance membrane penetration but reduce aqueous solubility . In contrast, alkyl-substituted thiadiazoles (e.g., butyl in 4.8 , ) exhibit higher synthetic yields (89.4% vs. unspecified for the target compound), suggesting steric or electronic effects of ethylthio may complicate synthesis .

  • Thiadiazole vs. Oxadiazole Cores: Replacing the thiadiazole with a 1,3,4-oxadiazole (e.g., 2a–i in ) removes a sulfur atom, altering electronic properties.

Modifications on the Pyrimidoindole Scaffold

  • 3-Methoxyphenyl vs. Phenyl Groups :
    The 3-methoxyphenyl substituent in the target compound contrasts with simpler phenyl groups in analogs like 27 (). Methoxy groups can enhance binding to aromatic residues in proteins (e.g., TLR4) via electron-donating effects and weak hydrogen bonds .

  • 4-Oxo vs. Other Heterocyclic Moieties :
    The 4-oxo-4,5-dihydro group in the pyrimidoindole core is conserved in TLR4-active compounds (e.g., 27–34 , ), suggesting its role in maintaining planarity and stabilizing interactions with hydrophobic pockets .

Acetamide Bridge Variations

  • Thioether Linkage :
    The thioacetamide bridge (-S-CH₂-C(=O)-NH-) is critical for bioactivity in analogs like 4.8–4.10 () and 266 (). Replacement with oxyacetamide (-O-CH₂-C(=O)-NH-) in some compounds reduces potency, highlighting the importance of sulfur’s electronegativity and conformational flexibility .

Analytical Data

  • NMR Spectroscopy :
    The ¹H NMR of the target compound’s pyrimidoindole protons (e.g., H-29 to H-36) would resemble 1 and 7 in , with chemical shifts near δ 7.0–8.5 ppm for aromatic protons. The ethylthio group’s methyl protons are expected at δ 1.2–1.4 ppm (triplet) and δ 2.5–3.0 ppm (quartet) for the SCH₂ moiety .

  • Melting Points :
    Analogs with bulky substituents (e.g., 4.8 , m.p. 266–270°C) exhibit higher melting points than smaller derivatives, suggesting the target compound may melt above 250°C .

Pharmacological Potential and Limitations

  • Bioactivity Predictions :
    The compound’s pyrimidoindole-thiadiazole hybrid structure aligns with TLR4 ligands () and kinase inhibitors (). The methoxyphenyl group may improve selectivity over phenyl-substituted analogs, as seen in kinase inhibition studies .

  • Limitations: No direct cytotoxicity or ADMET data is available.

Tabulated Comparison of Key Analogs

Compound Name Core Structure Substituents Yield (%) m.p. (°C) Bioactivity (Reported) Reference
Target Compound Thiadiazole + Pyrimidoindole 5-ethylthio, 3-methoxyphenyl N/A N/A N/A
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((3-phenyl-pyrimidoindol-2-yl)thio)acetamide Thiadiazole + Pyrimidoindole 5-ethyl, 3-phenyl N/A N/A TLR4 modulation
4.8 (Butyl-substituted) Thiadiazole + Triazinoquinazoline 5-butyl, 3-phenyl 89.4 266–270 Unspecified
2a–i (Oxadiazole derivatives) Oxadiazole + Indole Varied alkyl/aryl 56–72 184–262 Anticancer (IC₅₀: 10–50 μM)

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The compound can be synthesized via multistep heterocyclic condensation. Key steps include:

  • Refluxing thiourea derivatives (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) with N-arylmaleimides in glacial acetic acid, monitored via TLC .
  • Recrystallization of intermediates (e.g., thiadiazol-2-yl acetamide derivatives) using polar aprotic solvents for purity .
  • Thiol-ether bond formation between thiadiazole and pyrimidoindole moieties under inert conditions to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm regioselectivity of thiadiazole and pyrimidoindole substitution patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for the 4-oxo-4,5-dihydro-3H-pyrimidoindole core .
  • HPLC-MS : Assess purity (>95%) and detect trace byproducts from maleimide side reactions .

Q. What preliminary biological activities have been reported for similar thiadiazole-pyrimidoindole hybrids?

Thiazole derivatives exhibit:

  • Antimicrobial activity : MIC values <10 µM against Gram-positive bacteria via inhibition of cell wall synthesis .
  • Anticancer potential : IC₅₀ of 2–15 µM in leukemia cell lines (e.g., K562) through topoisomerase II inhibition .
  • Structure-activity trends : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance potency .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s reactivity?

  • DFT calculations (B3LYP/SDD basis set) : Predict bond angles (e.g., C1-C2-C3: 121.4°) and charge distribution to identify reactive sites for functionalization .
  • Molecular docking : Simulate binding to biological targets (e.g., bacterial gyrase) to prioritize substituents for synthesis .

Q. What experimental design principles resolve contradictions in bioactivity data?

  • Orthogonal assays : Combine MIC testing with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .
  • Metabolic stability studies : Use liver microsomes to rule out false negatives due to rapid hepatic clearance .

Q. How to optimize reaction conditions for scalability without compromising yield?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to balance parameters like temperature (80–120°C), solvent (acetic acid vs. DMF), and reaction time (2–6 h) .
  • Continuous-flow chemistry : Mitigate exothermic side reactions during maleimide coupling .

Q. What crystallographic insights are critical for structural validation?

  • Torsion angles : Confirm planarity of the pyrimidoindole system (e.g., C4-N7-C8: 112.3°) to ensure π-stacking interactions .
  • Hydrogen-bond networks : Analyze O10-C8-N7-H29 interactions (angle: ~0.88°) to predict solubility and crystallinity .

Q. How to address discrepancies in spectroscopic data for sulfur-containing intermediates?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from thioether and thiadiazole protons .
  • Raman spectroscopy : Differentiate S-S vs. C-S vibrational modes in ambiguous cases .

Q. What strategies enhance stability during long-term storage?

  • Lyophilization : Store under argon at -20°C to prevent thioether oxidation .
  • Excipient screening : Use cyclodextrins or PEG matrices to reduce hygroscopicity .

Q. How to design analogs to improve pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the ethylthio group with trifluoromethylthio for enhanced metabolic stability .
  • Prodrug derivatization : Introduce acetylated hydroxymethyl groups to improve oral bioavailability .

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